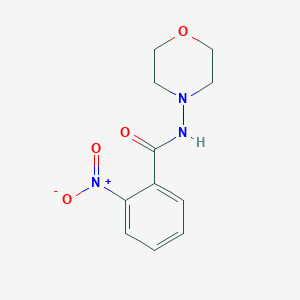

N-morpholin-4-yl-2-nitrobenzamide

Description

N-Morpholin-4-yl-2-nitrobenzamide is a nitro-substituted benzamide derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the benzamide scaffold via the nitrogen atom. Its molecular formula is C₁₁H₁₃N₃O₄, with a molecular weight of 263.24 g/mol. The compound’s structural uniqueness lies in the combination of the electron-withdrawing nitro group (-NO₂) at the ortho position of the benzene ring and the morpholine moiety, which confers both polarity and conformational flexibility.

Properties

CAS No. |

525562-93-0 |

|---|---|

Molecular Formula |

C11H13N3O4 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

N-morpholin-4-yl-2-nitrobenzamide |

InChI |

InChI=1S/C11H13N3O4/c15-11(12-13-5-7-18-8-6-13)9-3-1-2-4-10(9)14(16)17/h1-4H,5-8H2,(H,12,15) |

InChI Key |

HNMWBRMVCONUJI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-morpholin-4-yl-2-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-morpholin-4-yl-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed:

Reduction: N-morpholin-4-yl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and morpholine.

Scientific Research Applications

Chemistry: N-morpholin-4-yl-2-nitrobenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: N-morpholin-4-yl-2-nitrobenzamide has shown promise in preliminary studies as an anti-cancer agent. Its cytotoxic effects on cancer cell lines are being explored to develop new chemotherapeutic drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The morpholine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in cell proliferation and survival.

DNA: It can intercalate into DNA, disrupting replication and transcription processes.

Signaling Pathways: The compound may modulate signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups: The presence of -NO₂ at ortho/meta positions (e.g., in N-morpholin-4-yl-2-nitrobenzamide vs. Morpholine Placement: Morpholine at the benzamide nitrogen (as in the parent compound) versus on the benzene ring (e.g., in N-(4-chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide) alters conformational flexibility and hydrogen-bonding capacity .

- Synthetic Accessibility :

Crystallographic and Spectroscopic Data

- 4MNB exhibits two molecules per asymmetric unit, with bond lengths and angles differing slightly from N-morpholin-4-yl-2-nitrobenzamide due to bromo and methoxy substitutions .

- N-(3-Chlorophenethyl)-4-nitrobenzamide (synthesized similarly to the parent compound) was characterized via ESI-HRMS and MS/MS, demonstrating the utility of spectrofluorometric methods for nitrobenzamide analogs .

Biological Activity

N-morpholin-4-yl-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-morpholin-4-yl-2-nitrobenzamide consists of a morpholine ring and a nitro-substituted benzamide moiety. The molecular formula is CHNO, which contributes to its distinct chemical reactivity and biological activity. The presence of the nitro group at the 2-position of the benzamide enhances its potential for interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Morpholine Position | 4-position of nitrogen |

| Nitro Group Position | 2-position on benzamide |

The biological activity of N-morpholin-4-yl-2-nitrobenzamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which are critical in inflammation pathways. This suggests potential anti-inflammatory properties.

- Cytotoxic Effects : Preliminary studies indicate that N-morpholin-4-yl-2-nitrobenzamide exhibits cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development. The mechanism includes bioreduction of the nitro group, leading to reactive intermediates that can disrupt cellular functions.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes, thus affecting cell proliferation.

Anti-Cancer Activity

Research has demonstrated that N-morpholin-4-yl-2-nitrobenzamide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective inhibition of cell growth.

Anti-inflammatory Properties

In addition to its anticancer potential, N-morpholin-4-yl-2-nitrobenzamide has been evaluated for anti-inflammatory effects:

- Mechanism : Inhibition of cyclooxygenase (COX) enzymes was observed, suggesting a pathway through which the compound may reduce inflammation.

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study investigated the effects of N-morpholin-4-yl-2-nitrobenzamide on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation.

-

Inflammation Model :

- In an in vivo model using mice with induced inflammation, administration of N-morpholin-4-yl-2-nitrobenzamide resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.